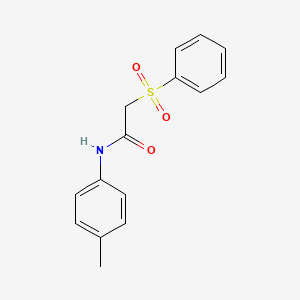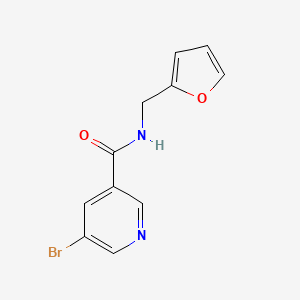![molecular formula C21H26N4O3 B5586010 3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)
3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide" represents a class of organic compounds known for their unique structural features and potential for various applications in chemical synthesis and materials science. This compound is of interest due to its complex molecular structure that includes pyrazole, pyrrolidine, and benzamide functional groups, which may contribute to its chemical reactivity and interaction properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves multistep chemical reactions that include the formation of pyrazole ring through condensation reactions, followed by acetylation and subsequent reactions to introduce pyrrolidine and benzamide functionalities. A general approach might involve the functionalization reactions of pyrazole derivatives through reactions with amides or amines to form the desired complex molecular architecture. The synthesis process requires careful control of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide", can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structure determination. These techniques allow for the identification of the compound's functional groups, stereochemistry, and the overall molecular conformation. The structure is characterized by the presence of multiple aromatic and heteroaromatic rings, which can influence its electronic properties and reactivity.
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups. The pyrazole ring can participate in nucleophilic substitution reactions, while the acetyl groups may undergo hydrolysis or reduction. The benzamide moiety can engage in amidation reactions or act as a ligand in coordination chemistry. These properties make the compound versatile for further chemical modifications and applications in synthesis.
Physical Properties Analysis
The physical properties of "3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide" include its melting point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are essential for determining the compound's suitability for use in various applications, including material science and pharmaceutical formulations.
Chemical Properties Analysis
The compound exhibits a range of chemical properties, including acidity/basicity of the pyrazole and benzamide groups, electrophilic and nucleophilic characteristics, and potential for forming hydrogen bonds and π-π interactions. These properties are critical for its interaction with biological targets, catalytic activity, and formation of supramolecular assemblies.
For further in-depth research and specific details on each aspect mentioned, the following references provide valuable insights into the synthesis, molecular structure, and properties of related pyrazole derivatives:
- Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine (İ. Yıldırım, F. Kandemirli, E. Demir, 2005)
- Synthesis, spectral characterization and X-ray crystal structure studies of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT and thermal analysis (K. Kumara et al., 2018)
作用機序
将来の方向性
特性
IUPAC Name |
3-[[1-[2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetyl]pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-13-20(15(3)26)14(2)25(23-13)12-19(27)24-8-7-17(11-24)9-16-5-4-6-18(10-16)21(22)28/h4-6,10,17H,7-9,11-12H2,1-3H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFONCRVOXORSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)
![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)

![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)

![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)
![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

